molecular formula C8H9N3OS B2632353 (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol CAS No. 1533172-92-7

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B2632353
CAS RN: 1533172-92-7
M. Wt: 195.24
InChI Key: VZPWDDCCLIWJFM-UHFFFAOYSA-N
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Description

“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 . It is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is characterized by a 1,2,4-triazole ring substituted with a methyl group, a thiophen-2-yl group, and a methanol group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions .


Physical And Chemical Properties Analysis

“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

Derivatives of 1,2,4-triazole, including (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, have been synthesized for potential applications in pharmaceuticals. These compounds form the foundation for new drugs, offering competition to existing medications. The synthesis process involves reacting appropriate acids with bases in alcoholic or aqueous media, leading to the formation of novel compounds whose structures are confirmed using modern physical-chemical methods of analysis, including elemental analysis, NMR spectroscopy, and mass spectrometry Safonov, Panasenko, & Knysh, 2017.

Crystal Structure Analysis

The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, has been established through NMR, IR, MS spectra, and X-ray diffraction crystallography. Such studies are crucial for understanding the molecular conformation and interactions that contribute to the compound's stability and reactivity Dong & Huo, 2009.

Antimicrobial and Biological Activity

The antimicrobial properties of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been explored, demonstrating potential efficacy against various bacterial and fungal strains. This suggests the potential for these compounds, including those structurally related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, to serve as leads in the development of new antimicrobial agents Kaneria et al., 2016.

Inhibition Studies

Studies on the inhibition performance of certain derivatives in the context of corrosion and enzyme inhibition highlight the versatility of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol derivatives. These compounds exhibit promise in inhibiting corrosion in metals and interfering with specific biological pathways, underscoring their potential in both industrial and pharmaceutical applications Yadav et al., 2013; Bekircan, Ülker, & Menteşe, 2015.

Safety and Hazards

The safety data sheet for “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-11-7(5-12)9-10-8(11)6-3-2-4-13-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWDDCCLIWJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol

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